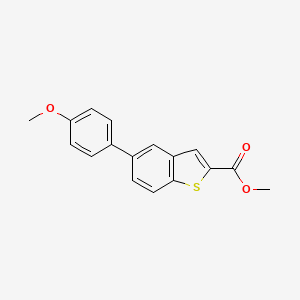![molecular formula C10H10F3NOS B1320623 2-[4-(Trifluorométhoxy)phényl]-1,3-thiazolane CAS No. 937602-49-8](/img/structure/B1320623.png)
2-[4-(Trifluorométhoxy)phényl]-1,3-thiazolane
Vue d'ensemble
Description
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazolane ring
Applications De Recherche Scientifique
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
Target of Action
The primary target of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane, also known as FCCP, is the mitochondria . It acts as a potent uncoupler of oxidative phosphorylation in mitochondria .
Mode of Action
FCCP disrupts ATP synthesis by transporting protons across cell membranes . At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and by decreasing the stability of microtubules by impairing the binding of microtubule-associated proteins .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . By transporting protons across cell membranes, it disrupts the mitochondrial H+ gradient, which is essential for ATP synthesis . This disruption leads to an increase in intracellular pH and affects the stability of microtubules .
Pharmacokinetics
It is known that the compound can readily cross cell membranes due to its lipophilic nature
Result of Action
The action of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane results in the disruption of ATP synthesis and the depolymerization of microtubules . This can lead to changes in cell morphology and function, and potentially cell death .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane. For instance, the compound’s ability to transport protons across cell membranes and disrupt ATP synthesis could be affected by the pH of the cellular environment . Similarly, temperature can influence the rate of this proton transport and thus the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as those in the mitochondrial electron transport chain . These interactions can lead to changes in enzyme activity, affecting cellular energy production and metabolism.
Cellular Effects
The effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and activating caspases . Additionally, it can cause cell cycle arrest, further inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it acts as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis by transporting protons across cell membranes . This disruption affects the mitochondrial H+ gradient, leading to changes in intracellular pH and microtubule stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of mitochondrial function and increased oxidative stress . These long-term effects can impact cellular health and viability.
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the activity of lactate dehydrogenase, an enzyme involved in glycolysis, thereby influencing cellular energy production . These interactions can lead to alterations in metabolic homeostasis and cellular function.
Transport and Distribution
The transport and distribution of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane typically involves the following steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-halo ketone under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Common industrial reagents include trifluoromethylating agents and catalysts to facilitate the cyclization and substitution reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-(Trifluoromethoxy)benzaldehyde
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane is unique due to the presence of both the trifluoromethoxy group and the thiazolane ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in similar compounds.
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-7(2-4-8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRGKSEVFESNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265519 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-49-8 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)
![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)
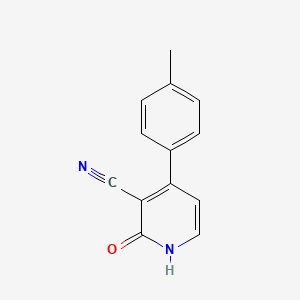
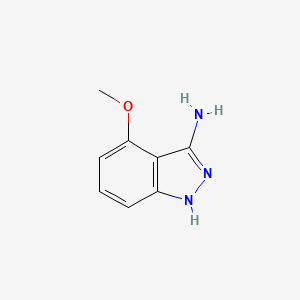
![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)


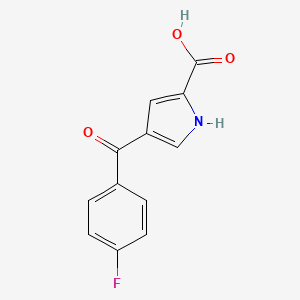
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)

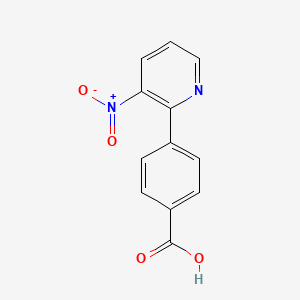
![Methyl 4-[1,2,4]triazol-1-yl-benzoate](/img/structure/B1320577.png)
